2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol (CAS 1823037-53-1) is a highly sterically demanding, bidentate monoanionic N,O-ligand belonging to the phenol-oxazoline (Phox) family. Characterized by a robust oxazoline ring substituted with a bulky tert-butyl group at the 4-position, this compound is primarily procured as a specialized chiral ligand for asymmetric main-group and transition-metal catalysis, or as a resolving auxiliary for chiral-at-metal complexes. Its rigid C1-symmetric pocket and high oxidative stability make it a critical precursor for synthesizing highly stereoselective Lewis acid catalysts and highly luminescent cyclometalated iridium(III) materials, offering distinct processability advantages over less hindered analogs[1].
Substituting this compound with less sterically hindered analogs (such as isopropyl- or phenyl-substituted phenol-oxazolines) or standard bis(oxazoline) (BOX) ligands fundamentally compromises stereocontrol and downstream processability. In asymmetric catalysis, the massive steric bulk of the tert-butyl group is strictly required to lock the conformation of the metal-ligand intermediate, preventing competitive transition states that erode enantiomeric excess. Furthermore, in the synthesis of chiral-at-metal complexes, replacing the tert-butyl derivative with less bulky auxiliaries fails to induce sufficient diastereomeric differences. This forces reliance on expensive preparative chiral HPLC for isomer resolution, whereas the tert-butyl variant enables low-cost, scalable separation via standard flash chromatography [1].
In the asymmetric de-aromatizing ring-opening of meso-aziridines using dibutylmagnesium (Bu2Mg) catalysts, the use of the tert-butyl phenol-oxazoline ligand achieves highly quantitative stereocontrol. Compared to less bulky chiral ligands that struggle to suppress uncatalyzed background reactions, the tert-butyl substituted N,O-ligand delivers cross-coupling products in high yields with up to >99% enantiomeric excess (ee) [1].
| Evidence Dimension | Enantiomeric excess (ee) in Mg-catalyzed asymmetric ring-opening |
| Target Compound Data | Up to >99% ee |
| Comparator Or Baseline | Less sterically hindered chiral ligands (typically <90% ee) |
| Quantified Difference | Near-perfect stereocontrol (>99% ee) driven exclusively by the tert-butyl steric bulk |
| Conditions | Bu2Mg catalyst system, meso-aziridine and β-naphthol substrates |
Procuring the tert-butyl variant is essential for achieving the highest possible enantiopurity in asymmetric main-group catalysis, eliminating the need for downstream chiral purification.
The tert-butyl phenol-oxazoline compound serves as a highly efficient chiral auxiliary for resolving racemic bis-cyclometalated Ir(III) and Rh(III) complexes. While standard racemic mixtures require costly and time-consuming chiral HPLC for resolution, coordination with the enantiopure tert-butyl phenol-oxazoline creates chromatographically stable Δ and Λ diastereomers that can be completely separated using conventional silica gel flash chromatography[1].
| Evidence Dimension | Method of isomer resolution |
| Target Compound Data | Complete baseline separation via standard flash chromatography |
| Comparator Or Baseline | Standard racemic complexes (require chiral HPLC) |
| Quantified Difference | Eliminates the need for preparative chiral HPLC, drastically reducing time and solvent costs |
| Conditions | Resolution of bis-cyclometalated Ir(III) or Rh(III) complexes |
Allows laboratories to scale up the synthesis of enantiopure chiral-at-metal catalysts using standard, low-cost purification workflows.
When utilized as an ancillary ligand in neutral cyclometalated iridium(III) complexes, the tert-butyl phenol-oxazoline motif significantly boosts photophysical performance. Complexes incorporating this ligand exhibit strong blue/green luminescence with photoluminescence quantum yields exceeding 60% in deaerated solutions, outperforming many standard acetylacetonate (acac) or unsubstituted oxazoline-based emitters [1].
| Evidence Dimension | Photoluminescence quantum yield (PLQY) |
| Target Compound Data | >60% PLQY in solution |
| Comparator Or Baseline | Standard Ir(III) emitters without optimized bulky ancillary ligands |
| Quantified Difference | Highly efficient emission with strong quantum yields |
| Conditions | Deaerated acetonitrile solutions at room temperature |
Makes this compound a critical procurement target for materials scientists developing high-efficiency phosphorescent OLEDs or photoredox catalysts.
The phenol-oxazoline framework offers superior chemical stability during oxidation catalysis compared to traditional imine-based N,O-ligands. The C=N double bond within the oxazoline ring of this compound is significantly more resistant to oxidative degradation than the corresponding C=N bond in standard salen ligands, ensuring prolonged catalyst lifetimes in the presence of peroxides or other strong oxidants[1].
| Evidence Dimension | Resistance to oxidative degradation |
| Target Compound Data | High stability of the oxazoline C=N bond |
| Comparator Or Baseline | Salen (imine) ligands (susceptible to oxidative cleavage) |
| Quantified Difference | Extended catalyst lifetime and turnover number in oxidative environments |
| Conditions | Oxidation catalysis using peroxide or strong oxidants |
Reduces catalyst degradation and replacement costs in industrial oxidation processes, ensuring reproducible batch-to-batch performance.
Directly leveraging its ability to form easily separable diastereomers, this compound is ideal for the bulk synthesis and resolution of chiral-at-metal Ir(III) and Rh(III) photoredox and Lewis acid catalysts without relying on preparative chiral HPLC [1].
Based on its massive steric bulk, it is the preferred ligand for magnesium- or calcium-catalyzed asymmetric ring-openings, Diels-Alder reactions, and conjugate additions where maximizing enantiomeric excess is critical [2].
Utilizing its strong photoluminescence enhancement, this compound is highly suited for formulating neutral cyclometalated iridium(III) emitters used in advanced display technologies and circularly polarized luminescence (CPL) applications[1].